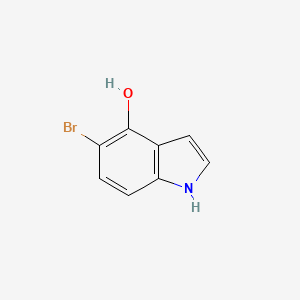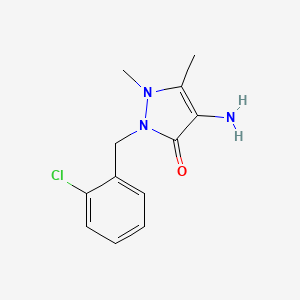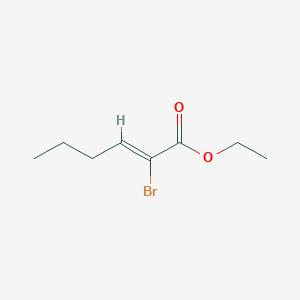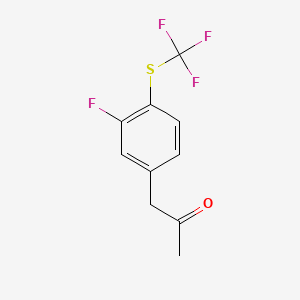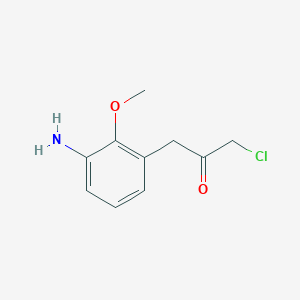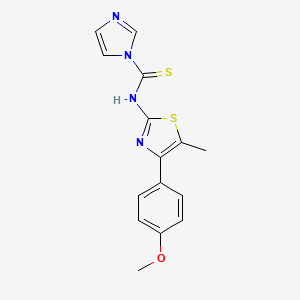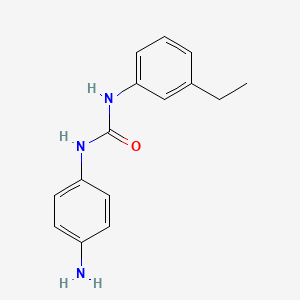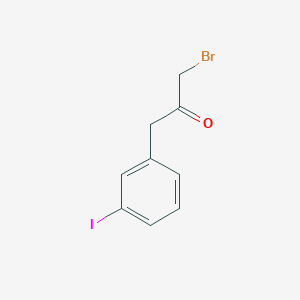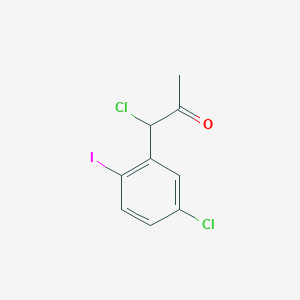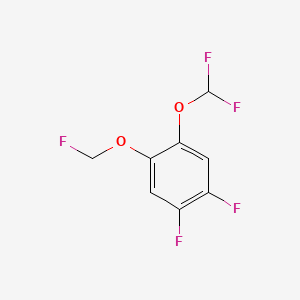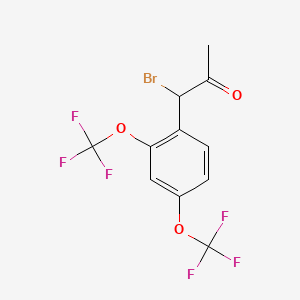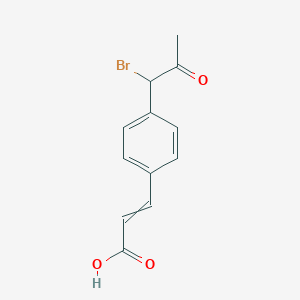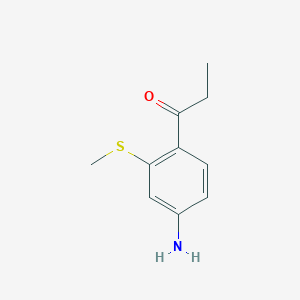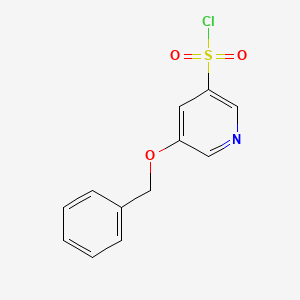
5-(Benzyloxy)pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is a derivative of pyridine, featuring a benzyloxy group at the 5-position and a sulfonyl chloride group at the 3-position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out by adding PCl5 or SOCl2 to a solution of pyridine-3-sulfonic acid, followed by heating and purification through distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride derivatives often involve the use of microchannel reactors to enhance reaction efficiency and yield . These reactors allow for precise control of reaction conditions, leading to higher purity and reduced byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)pyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group . This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the benzyloxy group and has different reactivity and applications.
5-(Methoxy)pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Eigenschaften
Molekularformel |
C12H10ClNO3S |
|---|---|
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
5-phenylmethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-6-11(7-14-8-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
UJZLFXXEIPVAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


